5-Hexyne-1-ol p-Toluenesulfonate: Comprehensive Nomenclature, Synthesis, and Applications in Bioconjugation
5-Hexyne-1-ol p-Toluenesulfonate: Comprehensive Nomenclature, Synthesis, and Applications in Bioconjugation
Executive Summary
In the landscape of modern drug development and molecular imaging, bifunctional linkers serve as the architectural backbone for complex bioconjugates. 5-Hexyne-1-ol p-toluenesulfonate is a premier example of such a molecule. Featuring a highly electrophilic tosylate leaving group on one terminus and a bioorthogonal alkyne on the other, this compound acts as a critical bridge in synthetic chemistry. It is most prominently utilized as a prosthetic group precursor for Positron Emission Tomography (PET) radiotracers and in the synthesis of complex supramolecular structures like rotaxanes.
As a Senior Application Scientist, I have structured this technical guide to provide researchers with a rigorous understanding of the molecule's nomenclature, the mechanistic rationale behind its synthesis, and field-proven protocols for its application.
Chemical Identity & Nomenclature
Precision in nomenclature is critical for regulatory documentation and reagent procurement. The molecule is a sulfonate ester derived from the condensation of 5-hexyn-1-ol and p-toluenesulfonyl chloride.
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IUPAC Name: hex-5-yn-1-yl 4-methylbenzenesulfonate[1]
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CAS Registry Number: 76911-01-8[2]
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Primary Synonyms: 5-Hexynyl tosylate; p-Toluenesulfonic acid 5-hexynyl ester; Toluene-4-sulfonic acid hex-5-ynyl ester; 1-Tosyloxy-5-hexyne[2][3].
To facilitate rapid reference during experimental design, the core physicochemical properties are summarized below:
Table 1: Physicochemical Identifiers of 5-Hexynyl Tosylate
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃S |
| Molecular Weight | 252.33 g/mol [2] |
| Physical State (Ambient) | Colorless to yellowish oil[2] |
| Purity Standard (Research Grade) | ≥ 95% (Verified via ¹H NMR)[2][3] |
| Storage Conditions | 2-8 °C, protected from light and moisture[4] |
Structural Significance & Mechanistic Utility
The utility of 5-hexynyl tosylate stems from its dual reactivity, which allows it to participate in two entirely distinct, non-interfering chemical pathways.
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The Tosylate (p-Toluenesulfonate) Group: The tosylate moiety is an exceptional leaving group. The negative charge of the departing p-toluenesulfonate anion is highly stabilized by resonance across the three sulfonate oxygens and inductively supported by the aromatic ring. This makes the adjacent primary carbon highly susceptible to nucleophilic attack (S_N2 displacement) by radioisotopes like [¹⁸F]fluoride or primary amines[3][5].
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The Terminal Alkyne: The hexynyl tail provides a terminal alkyne that is inert to most biological nucleophiles but highly reactive under Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) conditions. This "Click Chemistry" hub allows for the rapid, regioselective formation of 1,2,3-triazoles when reacted with azido-functionalized peptides or nanoparticles[5][6].
Diagram 1: Bifunctional reactivity of 5-hexynyl tosylate in bioconjugation.
Synthesis Protocol: Tosylation of 5-Hexyn-1-ol
The preparation of 5-hexynyl tosylate requires careful control of reaction kinetics to prevent the degradation of the alkyne and ensure high yields. The following protocol is a self-validating system utilizing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[1][7].
Mechanistic Rationale: DMAP attacks p-toluenesulfonyl chloride to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate is orders of magnitude more reactive toward 5-hexyn-1-ol than the parent chloride. Triethylamine (TEA) is used as an auxiliary base to neutralize the HCl byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.
Table 2: Reagents and Stoichiometry for 30.6 mmol Scale
| Reagent | Equivalents | Amount | Role |
| 5-Hexyn-1-ol | 1.0 eq | 3.00 g (30.6 mmol) | Starting Material |
| p-Toluenesulfonyl chloride | 1.5 eq | 8.74 g (45.8 mmol) | Electrophile |
| Triethylamine (TEA) | 1.5 eq | 4.64 g (45.8 mmol) | Acid Scavenger |
| DMAP | Catalytic | ~0.1 eq | Nucleophilic Catalyst |
| Dichloromethane (DCM) | Solvent | 100 mL | Aprotic Reaction Medium |
Step-by-Step Methodology
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Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-hexyn-1-ol (3.00 g), triethylamine (4.64 g), and p-toluenesulfonyl chloride (8.74 g) in 100 mL of anhydrous DCM[1][7].
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Catalyst Addition: Add a catalytic amount of DMAP. In-process check: The solution may exhibit a slight exotherm; ensure the flask is adequately vented or under a nitrogen atmosphere.
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Incubation: Stir the reaction mixture continuously for 48 hours at ambient temperature[1]. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 10:1 hexanes/ethyl acetate solvent system to confirm the disappearance of the alcohol spot.
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Aqueous Workup (Self-Validating Phase Separation):
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Wash the organic solution with 200 mL of deionized H₂O to remove highly polar impurities.
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Wash with 150 mL of saturated aqueous NH₄Cl. Causality: The mildly acidic ammonium chloride selectively protonates residual TEA and DMAP, pulling them into the aqueous phase without hydrolyzing the newly formed tosylate ester[1][7].
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Wash with 150 mL of brine to break any emulsions and pre-dry the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
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Purification: Purify the crude liquid via silica gel column chromatography using a 12:1 to 10:1 hexanes/ethyl acetate eluent gradient. The product will elute as a clear to yellowish liquid (Yield: ~90%)[1][7].
Applications in Drug Development & Molecular Imaging
PET Radiotracer Synthesis via CuAAC
The most prominent application of 5-hexynyl tosylate is in the rapid preparation of [¹⁸F]fluoropeptides for PET imaging. Direct radiofluorination of complex peptides is notoriously difficult due to harsh reaction conditions that denature biomolecules.
Instead, researchers utilize a "prosthetic group" methodology. 5-Hexynyl tosylate is first reacted with [¹⁸F]fluoride to yield 1-[¹⁸F]fluoro-5-hexyne. Because the tosylate is an excellent leaving group, this step proceeds rapidly and in high yield. The resulting ¹⁸F-labeled alkyne is then conjugated to an azido-functionalized peptide (e.g., RGD peptides for tumor targeting) via a CuI-catalyzed 1,3-dipolar cycloaddition[3][6]. According to Marik et al. (2006), this method yields the desired ¹⁸F-labeled products in just 10 minutes with excellent radiochemical purity[6][8].
Diagram 2: Workflow for 18F-radiolabeling using 5-hexynyl tosylate as a prosthetic group.
Supramolecular Chemistry and Nanoparticle Functionalization
Beyond imaging, 5-hexynyl tosylate is utilized as a robust alkylating agent to synthesize complex host-guest architectures. For instance, it is used to functionalize benzonitriles and methanamines in the synthesis of planar-chiral [2]rotaxanes, which serve as molecular switches. Furthermore, it acts as a critical precursor in the development of antiandrogen gold nanoparticles, where the alkyne tag allows for the precise, modular attachment of targeting ligands designed to overcome treatment resistance in hormone-insensitive prostate cancer cells[1][7].
References
- Antiandrogen Gold Nanoparticles Dual-Target and Overcome Treatment Resistance in Hormone-Insensitive Prostate Cancer Cells Source: AWS / Research Publication URL
- 1-Tosyloxy-5-hexyne - Small molecules & peptides - Products Source: ABX advanced biochemical compounds GmbH URL
- Source: Semantic Scholar (Marik J., Sutcliffe J.L., Tetrahedron Letters, 2006)
- Synthesis and Electrochemical Operation of Crown/Ammonium Rotaxanes Source: Refubium - Freie Universität Berlin URL
- ABX Chemicals for Molecular Imaging | Positron Emission Tomography Source: Scribd / ABX Catalogue URL
- 18F-Labeling Using Click Cycloadditions Source: NIH / PMC URL
- 6-Iodohex-1-yne - LookChem (Chemical Properties)
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Small molecules & peptides - Products [abx.de]
- 3. scribd.com [scribd.com]
- 4. lookchem.com [lookchem.com]
- 5. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. scispace.com [scispace.com]
